2-[4-[4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-YL]pyrimidin-2-YL]piperazin-1-YL]ethanol

Catalog No.
S15963085
CAS No.
6961-30-4
M.F
C16H27ClN6O2
M. Wt
370.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-[4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-YL...

CAS Number

6961-30-4

Product Name

2-[4-[4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-YL]pyrimidin-2-YL]piperazin-1-YL]ethanol

IUPAC Name

2-[4-[6-chloro-2-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]ethanol

Molecular Formula

C16H27ClN6O2

Molecular Weight

370.9 g/mol

InChI

InChI=1S/C16H27ClN6O2/c17-14-13-15(22-5-1-20(2-6-22)9-11-24)19-16(18-14)23-7-3-21(4-8-23)10-12-25/h13,24-25H,1-12H2

InChI Key

YOBPZQKKOVTXEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=NC(=N2)N3CCN(CC3)CCO)Cl

The compound 2-[4-[4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-YL]pyrimidin-2-YL]piperazin-1-YL]ethanol is a complex organic molecule characterized by its piperazine and pyrimidine moieties. It features a chloro group at the 4-position of a pyrimidine ring, which is further substituted with a piperazine group that contains a hydroxyethyl side chain. This structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Nucleophilic Substitution: The chloro group on the pyrimidine can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Esterification: The hydroxy group can participate in esterification reactions, potentially forming esters with various carboxylic acids.
  • Dehydrohalogenation: Under basic conditions, the compound may undergo dehydrohalogenation, leading to the formation of alkenes.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Studies have indicated that compounds similar to 2-[4-[4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-YL]pyrimidin-2-YL]piperazin-1-YL]ethanol exhibit significant biological activities. For instance, derivatives containing piperazine and pyrimidine structures are often evaluated for their potential as:

  • Antidepressants: Compounds targeting monoamine oxidase enzymes have shown promise in treating depression .
  • Anticancer Agents: Certain piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: Some derivatives exhibit antibacterial and antifungal properties, making them candidates for further pharmacological evaluation.

The synthesis of 2-[4-[4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-YL]pyrimidin-2-YL]piperazin-1-YL]ethanol can be achieved through several methods:

  • Multi-step Synthesis: Starting from commercially available piperazine and pyrimidine derivatives, a multi-step synthetic route can be employed involving:
    • Formation of the pyrimidine core.
    • Introduction of the chloro substituent.
    • Attachment of the hydroxyethyl piperazine moiety.
  • One-pot Reactions: Recent advancements allow for one-pot synthesis methods where multiple reagents are combined in a single reaction vessel, streamlining the synthesis process and reducing purification steps.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and improve yields for certain synthetic pathways.

The potential applications of 2-[4-[4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-YL]pyrimidin-2-YL]piperazin-1-YL]ethanol include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting neurological disorders or cancers.
  • Research Tools: Investigating biological pathways involving serotonin and dopamine receptors due to its structural similarity to known psychoactive compounds.
  • Chemical Probes: Serving as chemical probes in biological research to elucidate mechanisms of action or cellular pathways.

Interaction studies are crucial for understanding how 2-[4-[4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-YL]pyrimidin-2-YL]piperazin-1-YL]ethanol interacts with biological targets:

  • Receptor Binding Studies: Evaluating its affinity for neurotransmitter receptors (e.g., serotonin and dopamine receptors) can provide insights into its pharmacological profile.
  • Enzyme Inhibition Assays: Testing for inhibition against enzymes such as monoamine oxidase could reveal its potential therapeutic uses.
  • Cellular Assays: Conducting assays on cancer cell lines to assess cytotoxicity and mechanism of action would be beneficial in determining its viability as an anticancer agent.

Similar Compounds

Several compounds share structural features with 2-[4-[4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-YL]pyrimidin-2-YL]piperazin-1-YL]ethanol, highlighting its unique characteristics:

Compound NameStructure FeaturesBiological Activity
1-(2-Pyrimidinyl)piperazineContains a pyrimidine ringAntidepressant activity
4-Chlorophenyl-piperazineChloro-substituted piperazineAntihistaminic properties
N-(2-Hydroxyethyl)-piperazineHydroxyethyl side chainPotential neuroprotective effects

These comparisons illustrate how 2-[4-[4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-YL]pyrimidin-2-YL]piperazin-1-YL]ethanol stands out due to its specific substitutions and potential applications in medicinal chemistry.

XLogP3

0.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

370.1884018 g/mol

Monoisotopic Mass

370.1884018 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

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